Cas no 1249493-90-0 (1-(4-Bromophenyl)ethane-1-sulfonamide)

1-(4-Bromophenyl)ethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1-(4-bromophenyl)ethane-1-sulfonamide
- 1-(4-Bromophenyl)ethane-1-sulfonamide
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- MDL: MFCD16671969
- インチ: 1S/C8H10BrNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12)
- InChIKey: HAZQIKILQBZNGG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(C)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.5
1-(4-Bromophenyl)ethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200519-2.5g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 2.5g |
$2240.0 | 2023-09-16 | |
Enamine | EN300-200519-0.05g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 0.05g |
$266.0 | 2023-09-16 | |
Enamine | EN300-200519-0.1g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 0.1g |
$396.0 | 2023-09-16 | |
Enamine | EN300-200519-5.0g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 5g |
$3313.0 | 2023-05-31 | |
Enamine | EN300-200519-10g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 10g |
$4914.0 | 2023-09-16 | |
1PlusChem | 1P01B8T9-10g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 10g |
$6136.00 | 2023-12-25 | |
Aaron | AR01B91L-10g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 10g |
$6782.00 | 2023-12-16 | |
1PlusChem | 1P01B8T9-1g |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 1g |
$1474.00 | 2024-07-10 | |
Aaron | AR01B91L-500mg |
1-(4-bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 500mg |
$1251.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309414-250mg |
1-(4-Bromophenyl)ethane-1-sulfonamide |
1249493-90-0 | 95% | 250mg |
¥13215.00 | 2024-08-09 |
1-(4-Bromophenyl)ethane-1-sulfonamide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
1-(4-Bromophenyl)ethane-1-sulfonamideに関する追加情報
1-(4-Bromophenyl)ethane-1-sulfonamide (CAS 1249493-90-0): A Comprehensive Guide to Its Properties and Applications
1-(4-Bromophenyl)ethane-1-sulfonamide (CAS 1249493-90-0) is an important organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative features a brominated phenyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and potential applications, particularly in drug discovery and material science.
The molecular structure of 1-(4-Bromophenyl)ethane-1-sulfonamide consists of a benzene ring substituted with a bromine atom at the para position, linked to an ethane sulfonamide moiety. This unique combination of functional groups contributes to its chemical reactivity and makes it a versatile building block for more complex molecules. Recent studies have explored its role in developing enzyme inhibitors and bioactive compounds, aligning with current trends in targeted drug design.
From a physical property perspective, this compound typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its molecular weight and structural characteristics make it suitable for various analytical techniques, including NMR spectroscopy and mass spectrometry. These properties are particularly relevant for quality control in pharmaceutical manufacturing, a topic of growing importance in the industry.
In the context of green chemistry initiatives, researchers are investigating more sustainable approaches to synthesizing 1-(4-Bromophenyl)ethane-1-sulfonamide. This aligns with the increasing demand for environmentally friendly synthetic methods and reduced waste generation in chemical production. The compound's potential applications in medicinal chemistry also connect with current interests in personalized medicine and targeted therapies.
The pharmaceutical industry shows particular interest in sulfonamide-containing compounds like 1-(4-Bromophenyl)ethane-1-sulfonamide due to their diverse biological activities. Recent patent literature reveals investigations into its derivatives as potential therapeutic agents, especially in areas such as inflammation management and metabolic disorders. These applications correspond with trending health concerns in modern societies.
Analytical chemists value 1-(4-Bromophenyl)ethane-1-sulfonamide for its well-defined chromatographic behavior, making it useful as a reference standard in method development. Its distinct UV absorption characteristics facilitate detection in HPLC analyses, addressing the pharmaceutical industry's need for reliable quality assurance protocols.
In material science applications, the bromine atom in 1-(4-Bromophenyl)ethane-1-sulfonamide offers opportunities for further functionalization through various cross-coupling reactions. This property connects with current research trends in advanced materials and nanotechnology, particularly in designing functional polymers with specific electronic or mechanical properties.
Safety considerations for handling 1-(4-Bromophenyl)ethane-1-sulfonamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling, reflecting the growing emphasis on workplace safety in chemical industries.
The commercial availability of 1-(4-Bromophenyl)ethane-1-sulfonamide from specialty chemical suppliers has increased in recent years, responding to the growing demand from research institutions and pharmaceutical companies. Market analysts note its inclusion in several drug discovery libraries, highlighting its importance in modern high-throughput screening programs.
Future research directions for 1-(4-Bromophenyl)ethane-1-sulfonamide may explore its potential in catalysis and as a ligand in coordination chemistry. These applications align with current interests in developing more efficient and selective chemical transformations, particularly in asymmetric synthesis.
For researchers working with 1-(4-Bromophenyl)ethane-1-sulfonamide, proper storage conditions typically recommend protection from moisture and light at controlled temperatures. These handling protocols ensure the compound's stability over extended periods, an important consideration for long-term research projects and commercial applications.
The compound's role in structure-activity relationship studies makes it valuable for medicinal chemists investigating the biological effects of sulfonamide modifications. This connects with current pharmaceutical research trends focusing on molecular optimization for improved drug efficacy and reduced side effects.
In academic settings, 1-(4-Bromophenyl)ethane-1-sulfonamide serves as an excellent example for teaching advanced concepts in organic synthesis and spectroscopic analysis. Its well-characterized properties make it suitable for laboratory courses focusing on modern chemical characterization techniques.
As the chemical industry continues to evolve, compounds like 1-(4-Bromophenyl)ethane-1-sulfonamide demonstrate the importance of specialty intermediates in driving innovation across multiple scientific disciplines. Its versatility ensures continued relevance in both academic research and industrial applications for years to come.
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